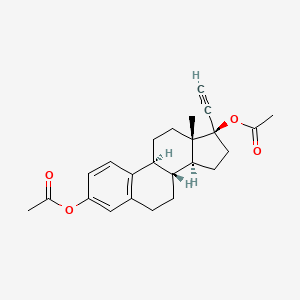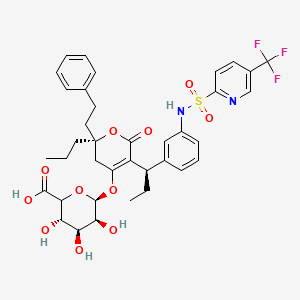
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is a carbohydrate derivative that features both acetyl and toluenesulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside typically involves the selective functionalization of carbohydrate polyols. One common method includes the use of catalytic dibutyltin oxide and tetrabutylammonium bromide under solvent-free conditions. The reaction is carried out at 75°C with a moderate excess of N,N-diisopropylethylamine and toluenesulfonyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and reduced reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.
科学的研究の応用
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biological Studies: Investigated for its potential role in modifying biological molecules and studying carbohydrate-protein interactions.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of glycomimetics and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.
2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.
特性
IUPAC Name |
[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIFFZBWFOWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)







![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)
![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)
